Finrozole

描述

Finrozole is a novel, nonsteroidal, competitive inhibitor of the enzyme aromatase (CYP19A1). Aromatase is responsible for the conversion of androgens to estrogens, which are crucial for various physiological processes. By inhibiting this enzyme, this compound effectively reduces estrogen levels in the body.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of finrozole involves several key steps. The starting material is typically a fluorophenyl compound, which undergoes a series of reactions to introduce the triazole and benzonitrile groups. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

化学反应分析

Types of Reactions

Finrozole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: The nitrile group in this compound can be reduced to form corresponding amines.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, amines, and substituted aromatic compounds .

科学研究应用

Pharmacological Applications

Aromatase Inhibition in Cancer Therapy

- Finrozole has been investigated for its potential in treating estrogen-dependent cancers, particularly breast cancer. By inhibiting aromatase, it effectively reduces estrogen levels, which can slow the growth of hormone-sensitive tumors .

Case Study: Clinical Pharmacokinetics

- A study on the pharmacokinetics of this compound revealed that it is absorbed relatively quickly from tablet formulations, with peak serum concentrations reached within 2.5 to 3 hours. The elimination half-life was approximately 8 hours for tablets and 3 hours for solutions. This pharmacokinetic profile supports its use in clinical settings where rapid action is beneficial .

Endocrinological Research

Effects on Testosterone Levels

- Research has shown that this compound can normalize testosterone levels in models with disrupted hormonal balance, such as AROM+ mice (mice genetically modified to overexpress aromatase). Treatment with this compound resulted in increased intratesticular testosterone levels and normalized Leydig cell structure and function .

| Parameter | Placebo Group | This compound Group |

|---|---|---|

| Intratesticular Testosterone (ng/ml) | Low | Normalized |

| Leydig Cell Structure | Abnormal | Normalized |

| Body Weight (g) | Reduced | Normalized |

Ecotoxicology

Impact on Aquatic Life

- In ecotoxicological studies, this compound has been evaluated for its effects on aquatic species such as fathead minnows. The compound was shown to inhibit aromatase activity in vitro, leading to significant reductions in plasma estradiol and vitellogenin concentrations, which are critical indicators of reproductive health in fish .

Case Study: Quantitative Adverse Outcome Pathway (qAOP)

- A study utilized this compound as part of a quantitative adverse outcome pathway model to predict the effects of various chemicals on estrogen synthesis in aquatic organisms. The findings indicated that aromatase inhibitors like this compound could disrupt endocrine functions in non-target species .

Veterinary Applications

Contraceptive Use in Animals

- Preliminary studies have explored the use of this compound as a contraceptive agent in farmed blue foxes. The compound's ability to modulate estrogen levels may provide a non-invasive method for controlling reproduction in wildlife management and farming contexts .

Chemical Research

Model Compound for Aromatase Studies

- This compound serves as a model compound for studying the inhibition of aromatase and its broader implications on steroid biosynthesis. Its unique chemical structure allows researchers to investigate the mechanisms behind aromatase inhibition and develop new therapeutic agents targeting similar pathways .

作用机制

Finrozole exerts its effects by competitively inhibiting the enzyme aromatase (CYP19A1). Aromatase catalyzes the conversion of androgens to estrogens, a crucial step in steroid biosynthesis. By binding to the active site of aromatase, this compound prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This reduction in estrogen levels is particularly beneficial in treating estrogen-dependent conditions, such as certain types of breast cancer .

相似化合物的比较

Similar Compounds

Letrozole: Another nonsteroidal aromatase inhibitor used in the treatment of breast cancer.

Anastrozole: A selective aromatase inhibitor with similar applications in oncology.

Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the enzyme

Uniqueness of Finrozole

This compound is unique due to its specific chemical structure, which allows for partial reversibility in its inhibition of aromatase. This characteristic can be advantageous in certain therapeutic contexts, providing a balance between efficacy and safety .

生物活性

Finrozole, also known as MPV-2213ad, is a non-steroidal aromatase inhibitor that has garnered attention for its potential therapeutic applications, particularly in conditions related to hormonal imbalances. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, and clinical implications based on diverse research findings.

This compound functions primarily as a competitive inhibitor of the aromatase enzyme, which is crucial in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, this compound effectively reduces estrogen levels, which can be beneficial in treating conditions characterized by estrogen excess.

Pharmacokinetics

A detailed pharmacokinetic study involving healthy male volunteers revealed critical insights into this compound's absorption and elimination characteristics:

- Study Design : The study was an open-label, partly randomized crossover design with 23 participants receiving varying doses (3 mg, 9 mg, and 30 mg) of this compound in both tablet and solution forms.

- Absorption : Peak serum concentrations () were observed between 2.5 to 3.1 hours post-administration for tablets and 0.6 to 0.7 hours for the solution. The relative bioavailability was found to be high at approximately 78% to 89% for tablets compared to the solution form .

- Elimination Half-Life : The apparent elimination half-life was about 3 hours for the solution and approximately 8 hours for the tablet formulation, indicating a slower absorption rate from tablets due to the overlap of absorption and elimination phases .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Tablet Formulation | Solution Formulation |

|---|---|---|

| (ng/mL) | Dose-dependent | Higher than tablets |

| Time to (h) | 2.5 - 3.1 | 0.6 - 0.7 |

| Elimination Half-Life (h) | ~8 | ~3 |

| Relative Bioavailability (%) | 78 - 89 | N/A |

Biological Effects in Animal Models

In a study involving transgenic mice expressing human P450 aromatase (AROM+ mice), this compound treatment led to significant physiological changes:

- Hormonal Regulation : Administration of this compound normalized testosterone levels while significantly reducing estradiol levels. This hormonal balance is crucial for reversing conditions such as gynecomastia and cryptorchidism observed in AROM+ mice .

- Organ Weight Normalization : Organ weights, particularly those of the adrenal glands and testes, were restored towards normal levels following treatment with this compound. Histological analysis showed a reduction in hyperplasia of adrenal tissues and normalization of testicular structure .

Table 2: Organ Weight Changes Post-Finrozole Treatment

| Organ | Placebo (g) | This compound Treatment (g) |

|---|---|---|

| Adrenal Glands | 0.45 | 0.22 |

| Testes | 0.35 | 0.50 |

| Seminal Vesicles | 0.15 | 0.25 |

Clinical Implications

The biological activity of this compound has implications beyond animal models:

- Potential Use in Male Contraception : Given its ability to lower estrogen levels and restore testosterone balance, this compound may serve as a reversible contraceptive method in men by inhibiting spermatogenesis through hormonal modulation .

- Treatment for Hormonal Disorders : Its efficacy in managing conditions like gynecomastia and other estrogen-related disorders positions this compound as a valuable therapeutic agent in endocrinology .

Case Studies

Recent case studies have highlighted the use of this compound in veterinary medicine, particularly for controlling estrus in bitches:

属性

CAS 编号 |

160146-17-8 |

|---|---|

分子式 |

C18H15FN4O |

分子量 |

322.3 g/mol |

IUPAC 名称 |

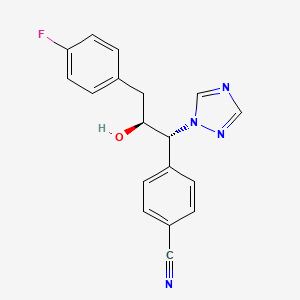

4-[(1R,2S)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile |

InChI |

InChI=1S/C18H15FN4O/c19-16-7-3-13(4-8-16)9-17(24)18(23-12-21-11-22-23)15-5-1-14(10-20)2-6-15/h1-8,11-12,17-18,24H,9H2/t17-,18+/m0/s1 |

InChI 键 |

SLJZVZKQYSKYNV-ZWKOTPCHSA-N |

SMILES |

C1=CC(=CC=C1CC(C(C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F |

手性 SMILES |

C1=CC(=CC=C1C[C@@H]([C@@H](C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F |

规范 SMILES |

C1=CC(=CC=C1CC(C(C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F |

外观 |

Solid powder |

Key on ui other cas no. |

160146-17-8 |

Pictograms |

Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4-(3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl)benzonitrile finrozole MPV 2213ad MPV-2213ad |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。